REACTION_SMILES
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[Br:20][CH2:21][CH:22]1[CH2:23][CH2:24][O:25][CH2:26][CH2:27]1.[CH3:13][N:14]([CH3:15])[CH:16]=[O:17].[H-:18].[NH2:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:12]1)[NH:7][C:8](=[O:11])[CH2:9][O:10]2.[Na+:19].[OH2:28]>>[NH2:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:12]1)[N:7]([CH2:21][CH:22]1[CH2:23][CH2:24][O:25][CH2:26][CH2:27]1)[C:8](=[O:11])[CH2:9][O:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCC1CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc2c(c1)NC(=O)CO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Nc1ccc2c(c1)N(CC1CCOCC1)C(=O)CO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |